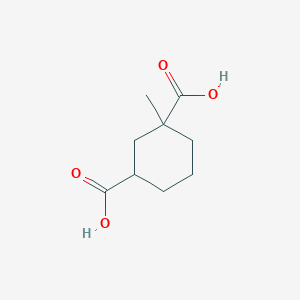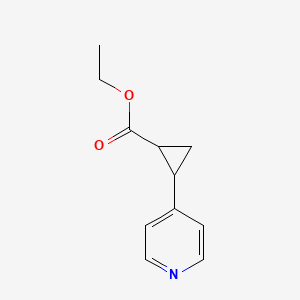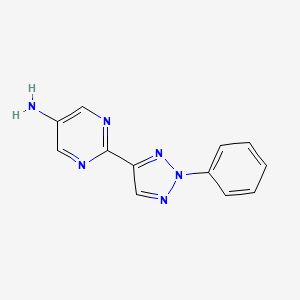
1-Methylcyclohexane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclohexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylcyclohexane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylcyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Applications De Recherche Scientifique
1-Methylcyclohexane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 1-methylcyclohexane-1,3-dicarboxylic acid exerts its effects involves the interaction of its carboxyl groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions and reagents used. The pathways involved in these reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution, electrophilic addition, and radical reactions.
Comparaison Avec Des Composés Similaires
1-Methylcyclohexane-1,3-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Used in the production of nylon.
Succinic Acid (Butanedioic Acid): Used in the synthesis of polyesters and as a food additive.
Glutaric Acid (Pentanedioic Acid): Used in the production of polymers and as a precursor for pharmaceuticals.
Uniqueness: this compound is unique due to its methyl-substituted cyclohexane ring, which imparts distinct steric and electronic properties compared to other dicarboxylic acids. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
1822602-84-5 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1-methylcyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)4-2-3-6(5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
VGMTUHUUJVRBPS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)








